Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate
Overview
Description
Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of a benzyloxy group at the 4-position and a bromo group at the 7-position on the naphthalene ring, with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate typically involves the following steps:
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a Williamson ether synthesis, where the naphthol derivative is reacted with benzyl bromide in the presence of a base such as potassium carbonate (K2CO3).
Esterification: The final step involves the esterification of the carboxylic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate undergoes several types of chemical reactions:
Substitution Reactions: The bromo group can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of various substituted naphthoates depending on the nucleophile used.
Oxidation: Formation of benzoic acid derivatives.
Hydrolysis: Formation of 4-(benzyloxy)-7-bromo-2-naphthoic acid.
Scientific Research Applications
Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate can be compared with similar compounds such as:
Ethyl 4-(benzyloxy)benzoate: Similar structure but lacks the bromo group and naphthalene ring.
4-Benzyloxybenzoic acid: Similar benzyloxy group but different functional groups and lacks the bromo group.
Benzoyl derivatives: Compounds with benzoyl functional groups that exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 7-bromo-4-phenylmethoxynaphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO3/c1-2-23-20(22)16-10-15-11-17(21)8-9-18(15)19(12-16)24-13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMFTPPRKZGIBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)Br)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443257 | |
Record name | Ethyl 4-(benzyloxy)-7-bromonaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178877-03-7 | |
Record name | Ethyl 4-(benzyloxy)-7-bromonaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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